2-Iodo-3-methylpyrazine
Overview
Description
2-Iodo-3-methylpyrazine is an organic compound with the molecular formula C5H5IN2. It is a derivative of pyrazine, where an iodine atom is substituted at the second position and a methyl group at the third position. This compound is known for its pale-yellow to yellow-brown solid form and is used in various chemical syntheses and research applications .
Biochemical Analysis
Biochemical Properties
2-Iodo-3-methylpyrazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound is known to participate in halogenation reactions, where it can act as a substrate for halogenase enzymes. These interactions often involve the formation of covalent bonds between the iodine atom of this compound and specific amino acid residues in the active sites of enzymes. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can alter the activity of key signaling molecules, leading to changes in downstream signaling cascades. This can result in altered gene expression profiles, affecting various cellular functions such as proliferation, differentiation, and apoptosis . Additionally, this compound can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing metabolic flux and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The iodine atom in the compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to enzyme inhibition or activation. This can result in changes in the catalytic activity of enzymes, affecting various biochemical pathways. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound can result in cumulative effects on cellular processes, including alterations in cell signaling, gene expression, and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity. Studies have shown that high doses of this compound can cause significant changes in cellular function, including enzyme inhibition, oxidative stress, and apoptosis . Additionally, threshold effects have been observed, where a certain dosage level is required to elicit a biological response .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. The compound’s metabolism can also involve conjugation reactions, where it is bound to molecules such as glucuronic acid or glutathione, facilitating its excretion from the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, where it binds to transport proteins on the cell membrane. Once inside the cell, this compound can be distributed to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its localization and accumulation within specific tissues can influence its biological activity and effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals. For instance, it can be directed to the mitochondria by mitochondrial targeting sequences, where it can influence mitochondrial function and energy production . Additionally, this compound can localize to the nucleus, where it can interact with transcription factors and other nuclear proteins, modulating gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-3-methylpyrazine typically involves the iodination of 3-methylpyrazine. One common method includes the reaction of 3-methylpyrazine with iodine and a suitable oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2-Iodo-3-methylpyrazine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The iodine atom can be reduced to form 3-methylpyrazine.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of 3-methylpyrazine derivatives with various functional groups.
Oxidation: Formation of 3-methylpyrazine-2-carboxylic acid or 3-methylpyrazine-2-aldehyde.
Reduction: Formation of 3-methylpyrazine.
Scientific Research Applications
2-Iodo-3-methylpyrazine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Iodo-3-methylpyrazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The iodine atom can facilitate the formation of reactive intermediates, enhancing the compound’s reactivity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-Iodo-3-chloropyrazine
- 2-Iodo-3-bromopyrazine
- 2-Iodo-3-fluoropyrazine
Comparison
Compared to its halogenated analogs, 2-Iodo-3-methylpyrazine is unique due to the presence of the methyl group, which can influence its reactivity and physical properties. The iodine atom provides a good leaving group for substitution reactions, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-iodo-3-methylpyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN2/c1-4-5(6)8-3-2-7-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHDKNCREPBBGDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30446856 | |
Record name | 2-IODO-3-METHYLPYRAZINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30446856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58139-08-5 | |
Record name | 2-IODO-3-METHYLPYRAZINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30446856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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